![molecular formula C12H13FO B2842764 2-Fluoro-4-phenylcyclohexan-1-one CAS No. 2059954-84-4](/img/structure/B2842764.png)
2-Fluoro-4-phenylcyclohexan-1-one
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Overview
Description
2-Fluoro-4-phenylcyclohexan-1-one is a chemical compound with the molecular formula C12H13FO . It has a molecular weight of 192.23 . It is used for research purposes .
Molecular Structure Analysis
The InChI code for 2-Fluoro-4-phenylcyclohexan-1-one is 1S/C12H13FO/c13-11-8-10 (6-7-12 (11)14)9-4-2-1-3-5-9/h1-5,10-11H,6-8H2 . This code provides a specific description of the molecule’s structure. For a 3D model, you may use a structural formula editor and 3D model viewer .Physical And Chemical Properties Analysis
2-Fluoro-4-phenylcyclohexan-1-one has a molecular weight of 192.23 . The compound is stored at a temperature of 4 degrees Celsius . The physical form of the compound is oil .Scientific Research Applications
Synthesis of New Chemical Compounds
2-Fluoro-4-phenylcyclohexan-1-one serves as a precursor or intermediate in the synthesis of a wide array of chemical compounds. For example, it has been used in the development of novel fluorinating agents with high thermal stability and resistance to aqueous hydrolysis, such as 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride, demonstrating superior utility in diverse fluorination reactions (Umemoto et al., 2010). These reactions include the fluorination of alcohols, aldehydes, enolizable ketones, and the conversion of non-enolizable carbonyls to CF(2) groups.
Analytical Characterizations
Analytical characterizations and syntheses of research chemicals have also been facilitated by derivatives of 2-Fluoro-4-phenylcyclohexan-1-one. For instance, fluorolintane and its isomers, which are based on the 1,2-diarylethylamine template, have been synthesized and characterized to understand their potential clinical applications and psychoactive properties (Dybek et al., 2019).
Development of Fluorescence Sensors
The compound has found applications in the development of novel fluorescence sensors. A coumarin-based fluorogenic probe, for instance, was developed for high selectivity and suitable affinity toward Cu(2+) ions, demonstrating potential for monitoring Cu(2+) in biological systems and for fluorescence microscopic imaging (Jung et al., 2009).
Enhancement of Pharmaceutical Properties
In the pharmaceutical domain, the introduction of a fluorine atom into compounds similar to 2-Fluoro-4-phenylcyclohexan-1-one has been shown to enhance selectivity and activity. For example, the modification of sulfonamide derivatives with a fluorine atom preserved COX-2 potency and notably increased selectivity, leading to the identification of potent, highly selective, and orally active COX-2 inhibitors (Hashimoto et al., 2002).
Safety and Hazards
properties
IUPAC Name |
2-fluoro-4-phenylcyclohexan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FO/c13-11-8-10(6-7-12(11)14)9-4-2-1-3-5-9/h1-5,10-11H,6-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPOVRZUAAURWKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C(CC1C2=CC=CC=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-4-phenylcyclohexan-1-one |
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